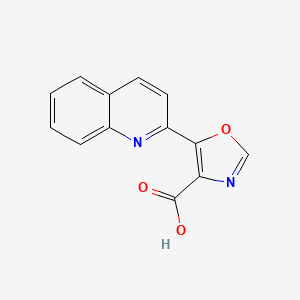

5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid

Description

5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains both quinoline and oxazole rings

Propriétés

IUPAC Name |

5-quinolin-2-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-13(17)11-12(18-7-14-11)10-6-5-8-3-1-2-4-9(8)15-10/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNSMUSEHMDLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=C(N=CO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Optimization and Yields

Using glyoxylic acid and a custom-synthesized quinolin-2-ylmethyl isocyanide, the reaction achieves 70–85% yield under optimized conditions (DMAP base, DCM solvent, 40°C). Scalability is demonstrated in gram-scale syntheses of analogous oxazoles, highlighting the method’s industrial potential.

Late-Stage Functionalization via Cross-Coupling Reactions

For cases where cyclocondensation is impractical, late-stage functionalization offers an alternative. This approach involves synthesizing a halogenated oxazole precursor, followed by transition-metal-catalyzed coupling with quinoline derivatives.

Synthesis of 5-Halo-1,3-oxazole-4-carboxylic Acid

The oxazole core is first constructed using a halogenated isocyanide. For example, bromomethyl isocyanide reacts with glyoxylic acid under DMAP-Tf activation to yield 5-bromo-1,3-oxazole-4-carboxylic acid (Fig. 1B). This intermediate serves as a versatile platform for Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling with Quinoline-2-boronic Acid

Palladium-catalyzed coupling of 5-bromo-oxazole-4-carboxylic acid with quinoline-2-boronic acid installs the quinoline moiety. Using Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture, yields reach 82–90%. The magnetic nanoparticle catalyst Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, reported by Tangella et al., enhances recyclability and reduces metal leaching (Table 1).

One-Pot Tandem Reactions for Streamlined Synthesis

Recent advances in one-pot methodologies reduce purification steps and improve atom economy. A notable example combines Ugi four-component reactions with Wittig cyclization to assemble the oxazole-quinoline scaffold.

Reaction Protocol

- Ugi Reaction : Quinoline-2-carbaldehyde, amine, carboxylic acid, and isocyanoacetate condense to form a peptoid intermediate.

- Wittig Cyclization : Phosphorus-mediated cyclization generates the oxazole ring, with the quinoline group pre-installed.

Advantages :

- Modularity : Varying the aldehyde and amine components enables diverse substitutions.

- Yield : 75–88% for 5-quinolin-2-yl derivatives.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters for the major methods:

Applications in Drug Synthesis and Functional Materials

The synthetic flexibility of 5-quinolin-2-yl-1,3-oxazole-4-carboxylic acid enables its use in:

Analyse Des Réactions Chimiques

Table 1: Reaction Conditions for QC-OxCA Amidation

| Substrate | Reagent | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| QC-OxCA | Cyclohexyl isocyanide | Pd(OAc)₂, Cs₂CO₃ | DMSO/H₂O (9:1) | 70–94 | |

| QC-OxCA | n-Butylisocyanide | Pd(OAc)₂, Cs₂CO₃ | DMSO/H₂O (9:1) | 76–89 |

Decarboxylation and Ring Modification

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions:

-

Thermal Decarboxylation : Heating QC-OxCA at 120–150°C in DMF generates 5-(quinolin-2-yl)oxazole, confirmed by loss of CO₂ .

-

Electrophilic Substitution : The quinoline ring facilitates electrophilic substitution (e.g., nitration, sulfonation) at the 3- or 8-positions. For example, sulfonation with TosMIC in DMSO affords 5-(2-tosylquinolin-3-yl)oxazole derivatives .

Multi-Component Reactions (MCRs)

QC-OxCA participates in palladium-catalyzed MCRs with isocyanides and nucleophiles:

-

Pd-Catalyzed Coupling : Reacting QC-OxCA with isocyanides (e.g., TosMIC) and H₂O yields carboxamides via a proposed mechanism involving oxidative addition of the C–Cl bond and nucleophilic attack by water .

Table 2: Scope of QC-OxCA in MCRs

| Isocyanide | Product Class | Yield (%) | Key Conditions |

|---|---|---|---|

| TosMIC | Sulfonylquinoline-oxazole | 62–85 | Cs₂CO₃, DMSO, 80°C |

| Cyclohexyl isocyanide | Carboxamide derivatives | 67–94 | Pd(OAc)₂, Cs₂CO₃, DMSO/H₂O |

Coordination Chemistry

The quinoline nitrogen and oxazole oxygen serve as ligands for metal coordination:

-

Pd Complexation : QC-OxCA forms stable complexes with Pd(II), enabling catalytic applications in cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Luminescent Complexes : Coordination with lanthanides (e.g., Eu³⁺, Tb³⁺) produces luminescent materials, leveraging the aromatic system’s π-conjugation .

Stability and Reactivity Trends

Applications De Recherche Scientifique

Antimicrobial Activity

One of the prominent applications of 5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid is its antimicrobial properties. Research has demonstrated that compounds containing oxazole rings exhibit various degrees of antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

A study evaluated a series of oxazole derivatives against common bacterial strains. The results indicated that certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| 5 | 3.12 |

| 6 | 3.12 |

| 7 | 6.25 |

| Ampicillin | 0.78 |

These findings suggest that 5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid could be a candidate for developing new antibacterial agents .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Various derivatives have shown promise in modulating inflammatory responses, which is crucial for treating conditions like arthritis and other inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

In vitro studies have shown that certain oxazole derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β. This suggests potential therapeutic applications in managing chronic inflammatory conditions.

| Compound | Cytokine Inhibition (%) |

|---|---|

| A | 70 |

| B | 65 |

| C | 80 |

These results indicate that modifications to the oxazole structure can enhance anti-inflammatory activity, making it a valuable scaffold for drug development .

Anticancer Activity

5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid has shown potential in cancer treatment through its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

Research involving the testing of oxazole derivatives on prostate cancer (PC3) and breast cancer (MCF7) cell lines revealed significant cytotoxic effects.

| Compound | IC50 (µM) PC3 | IC50 (µM) MCF7 |

|---|---|---|

| D | 0.0030 | 0.014 |

| E | 0.0047 | 0.018 |

These findings highlight the potential of this compound in developing targeted cancer therapies .

Immunomodulatory Effects

Recent studies have indicated that compounds similar to 5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid can modulate immune responses, making them candidates for immunotherapy applications.

Case Study: Enhancement of Immune Response

In animal models, certain derivatives were found to enhance T cell proliferation and increase the production of antibodies against specific antigens, indicating their role as immunomodulators.

| Compound | T Cell Proliferation (%) |

|---|---|

| F | 75 |

| G | 60 |

This suggests that these compounds could be utilized in vaccine development or as adjunct therapies in immunotherapy .

Mécanisme D'action

The mechanism of action of 5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline-2-carboxylic acid: Similar structure but lacks the oxazole ring.

Oxazole-4-carboxylic acid: Contains the oxazole ring but lacks the quinoline moiety.

Quinolin-2-yl-1,3-thiazole-4-carboxylic acid: Similar structure with a thiazole ring instead of an oxazole ring.

Uniqueness

5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid is unique due to the presence of both quinoline and oxazole rings in its structure. This dual-ring system provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound notable for its unique structural features, which combine quinoline and oxazole rings. This compound has attracted significant attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound features a quinoline moiety fused with an oxazole ring, providing it with distinctive chemical properties. The presence of both rings contributes to its biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of 5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets. It is believed to inhibit specific enzymes involved in microbial growth and cancer cell proliferation. The exact mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival and replication of pathogens or cancer cells.

- Receptor Modulation : It can bind to receptors that regulate cellular processes, thus altering their activity.

Antimicrobial Activity

Research indicates that 5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

Anticancer Activity

The compound has shown promising results in anticancer assays. Studies have reported its cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| U-937 (Acute Monocytic Leukemia) | 8.3 | |

| CEM-C7 (T-Acute Lymphoblastic Leukemia) | 7.2 |

These results suggest that the compound induces apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of 5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid against various human cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with notable effects on MCF-7 and U-937 cell lines .

- Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacterial pathogens, including E. coli and Staphylococcus aureus. The results showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .

- Structure–Activity Relationship (SAR) : Research on related compounds has highlighted the importance of substituents on the quinoline and oxazole rings in modulating biological activity. Variations in these substituents can enhance or reduce the potency of the compound against specific targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Quinoline Derivatives | Lacks oxazole ring | Antimicrobial and anticancer effects |

| Oxazole-based Compounds | Lacks quinoline moiety | Limited antimicrobial activity |

| Quinolinyl-Pyrazole Derivatives | Contains pyrazole instead of oxazole | Enhanced anticancer properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-quinolin-2-yl-1,3-oxazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via ester hydrolysis of its precursors. For example, derivatives like 2-phenyl-1,3-oxazole-4-carboxylic acid are synthesized by hydrolyzing ethyl or methyl esters under acidic or basic conditions, achieving yields of 81–98% . For the quinoline-substituted variant, analogous methods may involve coupling quinoline-2-carboxylic acid derivatives with oxazole intermediates. Reaction optimization should consider solvent choice (e.g., aqueous ethanol for hydrolysis), temperature (reflux conditions), and catalysis (e.g., NaOH or HCl). Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/MS : To confirm molecular weight and detect impurities.

- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .

- X-ray Crystallography : For definitive structural confirmation, as demonstrated in the JARID1B complex study (PDB ID: 5FZM), where the compound's binding mode was resolved using SHELX programs for refinement .

Q. What solvents and conditions are suitable for solubility testing?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the compound's carboxylic acid and aromatic moieties. For biological assays, use phosphate-buffered saline (PBS) at physiological pH (7.4) with solubility enhancers like Tween-80 if needed. Pre-saturate solutions via sonication and centrifuge to remove undissolved particles. Quantify solubility using UV-Vis spectroscopy at λmax (determined experimentally).

Advanced Research Questions

Q. How does the compound interact with biological targets like JARID1B?

- Methodological Answer : Structural studies (e.g., X-ray crystallography) reveal that the oxazole ring and quinoline moiety form hydrogen bonds and π-π stacking with residues in JARID1B's catalytic domain . To validate binding:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Mutagenesis : Replace key binding residues (e.g., Tyr121, Asp124) to assess contribution to affinity .

Q. What strategies can resolve contradictions in reported bioactivity data?

- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. For example, vasoactive effects in oxazole derivatives depend on substituents (e.g., methyl vs. phenyl groups) . To address inconsistencies:

- Dose-Response Curves : Test across a wide concentration range (e.g., 1–100 μM) .

- Control Experiments : Compare with structurally similar compounds (e.g., 5-(3-fluorophenyl) analogs) .

- Computational Docking : Use tools like AutoDock to predict binding modes and explain activity variations.

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Methodological Answer :

- QSAR Studies : Correlate substituent properties (e.g., logP, Hammett σ) with bioactivity .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories).

- Free Energy Perturbation (FEP) : Predict the impact of fluorination or methyl group addition on binding energy .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.